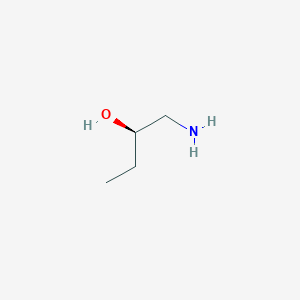

(2R)-1-amino-2-butanol

Description

Significance of Chiral Amino Alcohols as Stereocontrol Elements in Chemical Synthesis

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group, where at least one stereogenic center imparts chirality to the molecule. Their importance in chemical synthesis, particularly in asymmetric synthesis, is multifaceted and well-established. They are prevalent structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.net

The utility of chiral amino alcohols stems from their ability to serve as versatile stereocontrol elements in three primary ways:

Chiral Auxiliaries: A chiral auxiliary is a temporary addition to a substrate that directs a chemical reaction to favor the formation of one stereoisomer over another. diva-portal.org The auxiliary is subsequently removed, having imparted its stereochemical information to the product. The proximity of the coordinating amino and hydroxyl groups in amino alcohols allows them to form rigid, chelated structures with metal centers, creating a well-defined chiral environment that effectively shields one face of the reacting molecule, thus guiding the approach of incoming reagents.

Chiral Ligands: Chiral amino alcohols are frequently used as precursors for the synthesis of more complex chiral ligands for asymmetric catalysis. These ligands coordinate to a metal catalyst, and the resulting chiral complex can then promote a wide variety of enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high efficiency and stereoselectivity. diva-portal.orgdiva-portal.org This approach is highly sought after in industrial processes as a small amount of the chiral catalyst can generate large quantities of an enantiomerically enriched product.

Chiral Building Blocks: Enantiomerically pure amino alcohols often serve as fundamental building blocks, or "chiral pool" starting materials, for the total synthesis of complex target molecules. researchgate.net By incorporating a pre-existing stereocenter from the amino alcohol, chemists can simplify synthetic routes and avoid challenging enantioselective steps later in the synthesis.

The development of methods for the stereoselective synthesis of amino alcohols, such as the Sharpless asymmetric aminohydroxylation, and their application in powerful reactions like the 1,3-dipolar cycloaddition, underscores their central role in constructing complex molecules with precise stereochemical control. diva-portal.orgdiva-portal.org

Unique Structural and Stereochemical Features of (2R)-1-amino-2-butanol within the Chiral Amino Alcohol Class

(2R)-1-amino-2-butanol is a vicinal amino alcohol with a specific and defined three-dimensional structure. Its chemical identity is rooted in a four-carbon butanol framework. The key features that define its unique character are the placement of its functional groups and its absolute stereochemistry.

The molecule possesses a primary amino group (-NH₂) on the first carbon (C1) and a secondary hydroxyl group (-OH) on the second carbon (C2). The carbon atom at the C2 position is a stereogenic center, meaning it is attached to four different groups: a hydroxyl group, an ethyl group (-CH₂CH₃), a hydroxymethyl group (-CH₂OH), and a hydrogen atom. In (2R)-1-amino-2-butanol, the spatial arrangement of these groups around the C2 stereocenter is designated as the 'R' configuration according to the Cahn-Ingold-Prelog priority rules. vanderbilt.edu

This specific structural and stereochemical arrangement confers several important properties:

Defined Chirality: As a single enantiomer, (2R)-1-amino-2-butanol provides a source of pre-defined chirality. This is essential for its use as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals. For instance, it has been utilized in the synthesis of antituberculosis agents where the specific stereoisomer is crucial for biological efficacy.

Functional Group Proximity: The 1,2- or vicinal relationship between the amino and hydroxyl groups is critical. This arrangement allows the molecule to act as an effective bidentate ligand, capable of coordinating to metal centers through both the nitrogen and oxygen atoms. This chelation is fundamental to its application in forming chiral catalysts and auxiliaries, where it can create a rigid and predictable stereochemical environment.

Synthetic Accessibility and Versatility: (2R)-1-amino-2-butanol can be synthesized from its corresponding amino acid, D-2-aminobutyric acid, via reduction. chemicalbook.com It serves as a valuable intermediate for a range of chemical products, including emulsifiers and pharmaceuticals. chemicalbook.com Its utility is highlighted in its role as a chiral starting material for more complex structures, such as the anti-tuberculosis drug ethambutol, where the (R,R)-stereoisomer is the active component.

The combination of a simple, small hydrocarbon backbone with the strategically placed, coordinating functional groups and a single, defined stereocenter makes (2R)-1-amino-2-butanol a powerful and specific tool in the field of asymmetric synthesis.

Table 1: Physicochemical Properties of (2R)-1-amino-2-butanol

| Property | Value |

| IUPAC Name | (2R)-2-aminobutan-1-ol |

| CAS Number | 5856-63-3 |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Boiling Point | 173.05 °C (446.2 K) |

| Stereochemistry | R-configuration at C2 |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-aminobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLUXHSIZOKTG-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135503-09-2 | |

| Record name | (2R)-1-aminobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis of 2r 1 Amino 2 Butanol

Strategies for Enantiopure (2R)-1-amino-2-butanol Production

A variety of methods have been established to isolate or synthesize the (2R) enantiomer of 1-amino-2-butanol (B1205648). These techniques range from classical resolution to contemporary enzymatic and catalytic processes.

A well-established method for separating enantiomers is the formation of diastereomeric salts. This involves reacting racemic 1-amino-2-butanol with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. google.comlibretexts.orglibretexts.org

L-(+)-tartaric acid is a frequently used resolving agent for this purpose. google.comlibretexts.org When racemic 1-amino-2-butanol and L-(+)-tartaric acid are dissolved in a suitable solvent, the (2R)-1-amino-2-butanol-L-(+)-tartrate salt tends to crystallize preferentially. google.com The efficiency of this separation is highly dependent on the solvent; anhydrous ethanol (B145695) or methanol (B129727) are often effective. google.com After separation, a strong base can be used to recover the optically active free base. google.com

Table 1: Diastereomeric Salt Resolution Data

| Resolving Agent | Target Enantiomer | Key Process Feature | Solvent Example |

|---|

Enzymatic methods provide a highly selective and greener alternative for producing chiral compounds. tsijournals.com For (2R)-1-amino-2-butanol, enzymatic kinetic resolution of the racemate is a common strategy. tsijournals.comresearchgate.net In this process, an enzyme selectively modifies one enantiomer, allowing it to be separated from the unreacted, desired enantiomer. tsijournals.comresearchgate.net

For example, lipases can selectively acylate the (S)-enantiomer, which can then be separated from the remaining (R)-1-amino-2-butanol. tsijournals.com Another approach involves the enantioselective hydrolysis of an N-phenylacetyl derivative of racemic 2-amino-1-butanol using an enzyme like penicillin G acylase. researchgate.nettsijournals.com This enzyme preferentially hydrolyzes the derivative of the (S)-enantiomer, leaving the N-phenylacetyl-(R)-1-amino-2-butanol. Research has shown that with penicillin G acylase, the (S)-2-amino-1-butanol can be obtained with an enantiomeric excess (e.e.) greater than 99%. researchgate.net

Table 2: Enzymatic Resolution Strategies

| Enzyme | Strategy | Substrate | Key Finding |

|---|---|---|---|

| Penicillin G acylase | Kinetic Resolution | N-phenylacetyl-rac-1-amino-2-butanol | Enantioselective hydrolysis yields (S)-2-amino-1-butanol with >99% e.e. researchgate.net |

Asymmetric catalysis is a powerful method for the direct synthesis of a specific enantiomer from a prochiral substrate. This typically involves the reduction of a ketone or imine precursor using a chiral catalyst. nih.govrsc.org For the synthesis of (2R)-1-amino-2-butanol, this can be achieved through the asymmetric hydrogenation of a precursor like 1-amino-2-butanone.

The catalyst system generally comprises a metal, such as ruthenium or rhodium, complexed with a chiral ligand. nih.govharvard.edu The chiral ligand directs the hydrogenation to one face of the substrate, leading to the preferential formation of the desired enantiomer. harvard.edu For instance, ruthenium catalysts with chiral phosphine (B1218219) ligands like BINAP have been shown to be effective in the highly enantioselective reduction of α-amino ketones. harvard.edu These methods can achieve high yields and excellent enantioselectivities, often exceeding 95% e.e. harvard.edu

Table 3: Asymmetric Catalytic Reduction

| Precursor | Catalyst Type | Key Feature |

|---|

Chiral pool synthesis utilizes readily available and inexpensive enantiopure compounds, often from natural sources, as starting materials. wikipedia.orgunivie.ac.at Amino acids, sugars, and terpenes are common contributors to the chiral pool. wikipedia.orgtcichemicals.com For the synthesis of (2R)-1-amino-2-butanol, a suitable starting material would be the enantiopure amino acid, L-2-aminobutyric acid.

The synthesis involves the selective reduction of the carboxylic acid group of the amino acid to a primary alcohol. This transformation preserves the existing stereocenter, providing a direct route to the chiral amino alcohol. This strategy is often efficient because the chirality is sourced from a low-cost, natural product. wikipedia.org

Table 4: Chiral Pool Synthesis Example

| Chiral Precursor | Key Transformation | Resulting Product |

|---|

Application of 2r 1 Amino 2 Butanol in Asymmetric Catalysis

Development of Chiral Ligands Derived from (2R)-1-amino-2-butanol

(2R)-1-amino-2-butanol serves as a key starting material for a variety of chiral ligands. academie-sciences.fr Its structure allows for modifications at both the nitrogen and oxygen atoms, leading to the creation of bidentate or polydentate ligands capable of coordinating with metal centers. A notable class of ligands derived from this amino alcohol are C₂-symmetric bis(phosphinites). academie-sciences.fracademie-sciences.fr These are synthesized through a multi-step procedure where the core amino alcohol structure is extended and then phosphinated. academie-sciences.fr The resulting ligands, possessing two equivalent phosphorus atoms, can create a well-defined and rigid chiral pocket around a metal catalyst. academie-sciences.fr

Design Principles for (2R)-1-amino-2-butanol-Based Metal Complexes (e.g., with Boron, Lithium, Zinc)

The design of effective chiral catalysts relies on creating a stable and sterically defined coordination sphere around a metal ion. univpancasila.ac.idresearchgate.net Ligands derived from (2R)-1-amino-2-butanol achieve this by forming chelate rings with the metal, restricting conformational flexibility and creating a biased environment for the approaching substrate.

Boron: (2R)-1-amino-2-butanol can react with borane (B79455) sources to form chiral oxazaborolidine catalysts. mdpi.com These catalysts are particularly effective in the asymmetric reduction of prochiral ketones. The principle involves the formation of a five-membered ring containing boron, nitrogen, and oxygen, which then coordinates with both the reducing agent (e.g., borane) and the carbonyl substrate, forcing the hydride transfer to occur from a specific face. mdpi.com The synthesis of related aminoboranes involves processes like the thermal dehydrogenation of amine-borane adducts. acs.org

Lithium: Chiral lithium complexes, often involving lithiated amines or amino alcohols, are used in asymmetric synthesis, for instance, in the desymmetrization of meso-epoxides. mdpi.com The design involves replacing a proton on the nitrogen or oxygen of the (2R)-1-amino-2-butanol-derived ligand with lithium. The resulting chiral base can then engage in enantioselective deprotonation or act as a chiral directing group in addition reactions.

Zinc: (2R)-1-amino-2-butanol and its derivatives are highly effective ligands for zinc-based catalysts, particularly in the enantioselective addition of dialkylzinc reagents to aldehydes. researchgate.netmetu.edu.tr The ligand coordinates to the diethylzinc (B1219324), forming a chiral zinc-aminoalkoxide complex. This complex then acts as a chiral Lewis acid, activating the aldehyde and directing the addition of the ethyl group to one of its enantiotopic faces. The steric environment created by the ligand's substituents is crucial for achieving high enantioselectivity. researchgate.net

Role in Asymmetric Transformations

Ligands derived from (2R)-1-amino-2-butanol have demonstrated significant success in a range of catalytic enantioselective reactions.

Catalytic systems incorporating (2R)-1-amino-2-butanol derivatives are proficient in the asymmetric reduction of ketones. Ruthenium(II) complexes prepared in situ with C₂-symmetric bis(phosphinite) ligands derived from (2R)-1-amino-2-butanol have been successfully applied in the asymmetric transfer hydrogenation of various aromatic ketones. academie-sciences.fracademie-sciences.fr These reactions typically use isopropanol (B130326) as the hydrogen source and yield chiral secondary alcohols with high yields and good enantiomeric excesses. academie-sciences.fr For instance, the reduction of acetophenone (B1666503) derivatives using a specific Ru-bis(phosphinite) catalyst system resulted in conversions up to 99% and enantiomeric excesses (ee) up to 79%. academie-sciences.fr

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones Using a Ru-Complex with a (2R)-1-amino-2-butanol-Derived Ligand academie-sciences.fr

| Substrate (Ketone) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time |

|---|---|---|---|---|

| Acetophenone | (2R)-2-[(2-{[(2R)-1-[(diphenylphosphanyl)oxy]-3-methylbutane-2-yl]amino}ethyl)amino]-3-methylbutyl diphenylphosphinite | 98 | 75 | 1 h |

| p-Fluoroacetophenone | (2R)-2-[(2-{[(2R)-1-[(diphenylphosphanyl)oxy]-3-methylbutane-2-yl]amino}ethyl)amino]-3-methylbutyl diphenylphosphinite | 99 | 79 | 15 min |

| p-Chloroacetophenone | (2R)-2-[(2-{[(2R)-1-[(diphenylphosphanyl)oxy]-3-methylbutane-2-yl]amino}ethyl)amino]-3-methylbutyl diphenylphosphinite | 91 | 76 | 2 h |

| p-Methoxyacetophenone | (2R)-2-[(2-{[(2R)-1-[(diphenylphosphanyl)oxy]-3-methylbutane-2-yl]amino}ethyl)amino]-3-methylbutyl diphenylphosphinite | 99 | 78 | 15 min |

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral imino alcohol ligands synthesized from the reaction of (2R)-1-amino-2-butanol with aromatic aldehydes have been studied as catalysts for the enantioselective addition of diethylzinc to aldehydes. researchgate.net These reactions can produce valuable chiral secondary alcohols with significant enantioselectivity. Research has shown that the structure of the ligand and the reaction temperature influence the outcome, with enantioselectivity reaching up to 81% in certain cases. researchgate.net

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by (2R)-1-amino-2-butanol-Derived Imino Alcohols researchgate.net

| Ligand Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-Salicylidene-(2R)-1-amino-2-butanol | 0 | 75 | 56 (R) |

| N-(2-Hydroxy-1-naphthylidene)-(2R)-1-amino-2-butanol | 0 | 83 | 75 (R) |

| N-(2-Hydroxy-1-naphthylidene)-(2R)-1-amino-2-butanol | -20 | 72 | 81 (R) |

Asymmetric epoxidation is a powerful method for synthesizing chiral epoxides, which are versatile intermediates in organic synthesis. uea.ac.uk While direct applications of (2R)-1-amino-2-butanol in widely-known epoxidation reactions like the Sharpless or Jacobsen-Katsuki epoxidations are not extensively documented in the provided results, the underlying principles strongly suggest its potential. Chiral 1,2-amino alcohols are precursors to salen-type ligands, which are famously used in manganese-catalyzed asymmetric epoxidations. orgsyn.org The stereochemistry and rigid conformation provided by ligands derived from compounds like cis-1-amino-2-indanol are critical for high enantioselectivity. mdpi.comorgsyn.org By analogy, ligands derived from (2R)-1-amino-2-butanol could be employed to create a chiral environment around a metal center (e.g., Mn, Cr) to direct the stereoselective transfer of an oxygen atom to a prochiral olefin. orgsyn.orgresearchgate.net

The versatility of ligands derived from (2R)-1-amino-2-butanol extends to other important asymmetric transformations.

Asymmetric Hydrosilylation: In copper-catalyzed asymmetric hydrosilylation reactions, (2R)-1-amino-2-butanol itself has been used as a chiral ligand, achieving high yields (96%) and high enantiomeric excess.

Hetero-Diels-Alder Reactions: Chiral tridentate Schiff base ligands, which can be synthesized from 1,2-amino alcohols, have been evaluated in chromium(III)-catalyzed hetero-Diels-Alder reactions, demonstrating good yields and moderate to good enantioselectivity. sfu.ca

Asymmetric C-H Amination: Advanced catalytic processes, such as the enantioselective 1,5-C-H amination via Co(II)-based metalloradical catalysis, utilize chiral ligands to construct valuable five-membered chiral cyclic sulfamidates with high yield and excellent enantioselectivity. nih.gov The design of such ligands often relies on chiral backbones that could potentially be derived from amino alcohols like (2R)-1-amino-2-butanol.

Utility as Chiral Auxiliaries in Organic Reactions

Beyond its role in forming catalytic ligands, (2R)-1-amino-2-butanol and its derivatives serve as effective chiral auxiliaries in organic synthesis. cymitquimica.comontosight.aifishersci.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed, having fulfilled its role of controlling the stereochemical outcome of the reaction. sfu.ca

The principle behind using a chiral auxiliary is to create a new, diastereomeric intermediate by attaching the auxiliary to the substrate. The inherent chirality of the auxiliary then sterically or electronically directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer over the other.

Derivatives of (2R)-1-amino-2-butanol are well-suited for this purpose. For example, the N-Boc protected form, tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate, is a valuable building block where the amine is selectively protected, allowing the hydroxyl group to be used for attachment to a substrate. smolecule.com This strategy is crucial in the synthesis of enantiopure compounds. smolecule.com

Common reactions where chiral auxiliaries derived from amino alcohols are employed include:

Alkylation Reactions : Directing the addition of an alkyl group to a specific face of an enolate. renyi.hu

Diels-Alder Reactions : Controlling the facial selectivity of the dienophile's approach to the diene. sfu.ca

Aldol Reactions : Influencing the stereochemical outcome of the addition of an enolate to an aldehyde or ketone. renyi.hu

Cyclopropanation Reactions : Directing the stereoselective addition of a carbene to a double bond. sfu.ca

While specific data on diastereomeric excess for reactions directly using (2R)-1-amino-2-butanol as an auxiliary is detailed in specialized literature, the general effectiveness of amino alcohol-based auxiliaries is well-established. For instance, high degrees of stereochemical induction are often observed in reactions like the diethylaluminum chloride-promoted Diels-Alder reaction when using acrylate (B77674) derivatives attached to chiral acetal (B89532) auxiliaries. sfu.ca The reaction of (2R)-2-amino-1-butanol with boric acid to form boric acid esters or complexes is another example of its utility, creating new chemical entities with potential applications in synthesis. ontosight.ai

The table below outlines the types of transformations where amino alcohol-based chiral auxiliaries are typically applied.

| Reaction Type | Auxiliary Type | Substrate Class | General Outcome |

| Alkylation | Amino alcohol derivative | Enolates | High diastereoselectivity |

| Diels-Alder Reaction | Amino alcohol-derived acetal | Acrylates, Dienophiles | High diastereomeric ratio |

| Aldol Condensation | Amino alcohol derivative | Enolates, Aldehydes | Controlled syn/anti addition |

| Cyclopropanation | Amino alcohol derivative | Alkenes | Stereoselective cyclopropane (B1198618) formation |

This table represents common applications of amino alcohol-based chiral auxiliaries in organic synthesis.

Mechanistic and Theoretical Investigations of 2r 1 Amino 2 Butanol Mediated Processes

Mechanistic Pathways in (2R)-1-butanol-amino-2-butanol Catalyzed Reactions

As a chiral β-amino alcohol, (2R)-1-amino-2-butanol can operate through several distinct mechanistic pathways, primarily as an organocatalyst or as a chiral ligand in metal-catalyzed reactions.

In organocatalysis, particularly in reactions like the asymmetric desymmetrization of meso-anhydrides, two principal pathways are considered: nucleophilic catalysis and general base catalysis. scispace.com

Nucleophilic Catalysis: In this mechanism, the amine nitrogen of (2R)-1-amino-2-butanol would act as the primary nucleophile, attacking one of the enantiotopic carbonyl groups of the anhydride. This would form a reactive chiral acylammonium salt intermediate. Subsequent nucleophilic attack on this intermediate by an alcohol would yield the final ester product and regenerate the amino alcohol catalyst. However, computational studies on related β-amino alcohol catalysts have shown that this pathway often involves a high-energy, late transition state, making it less favorable. scispace.com

General Base Catalysis: A more commonly supported mechanism involves the amino alcohol acting as a chiral general base. scispace.com In this pathway, the amine functionality facilitates the reaction by deprotonating the attacking nucleophile (e.g., methanol), increasing its nucleophilicity. Simultaneously, the hydroxyl group of the (2R)-1-amino-2-butanol plays a crucial role by stabilizing the negatively charged oxyanion that forms in the transition state through hydrogen bonding. scispace.com This bifunctional activation, where the amine acts as a base and the alcohol acts as a Lewis acid (H-bond donor), creates a highly organized, chiral transition state. This cooperative action lowers the activation energy and effectively shields one face of the substrate, directing the nucleophilic attack to a specific enantiotopic carbonyl group. scispace.com DFT studies have indicated that the general base catalysis pathway can be significantly lower in energy (by approx. 25 kcal/mol) compared to the nucleophilic pathway for the alcoholysis of cyclic anhydrides. scispace.com

When used as a ligand in transition metal catalysis, the (2R)-1-amino-2-butanol molecule typically acts as a bidentate ligand, coordinating to the metal center through both the nitrogen of the amino group and the oxygen of the hydroxyl group. This forms a stable five-membered chelate ring, creating a rigid and well-defined chiral environment around the metal's active site. This steric and electronic asymmetry is then transferred to the substrates during the catalytic cycle, influencing the stereochemical outcome of reactions such as asymmetric reductions or additions. mdpi.com

Computational Chemistry for Reaction Modeling and Transition State Analysis

Computational chemistry has become an indispensable tool for elucidating the complex stereochemical and mechanistic aspects of reactions involving (2R)-1-amino-2-butanol. Methods like Density Functional Theory (DFT) allow for the detailed examination of reaction coordinates, the characterization of transient intermediates, and the analysis of transition states that are often inaccessible through experimental means alone. researchgate.net

The first and most critical step in the computational study of a flexible molecule like (2R)-1-amino-2-butanol is a thorough conformational search to identify the lowest energy structures. frontiersin.org The molecule possesses two key rotatable single bonds (C1-C2 and C2-N), allowing it to adopt numerous conformations. The relative energies of these conformers are dictated by a delicate balance of steric hindrance between the ethyl, aminomethyl, and hydroxyl groups, and stabilizing intramolecular interactions. frontiersin.orgumass.edu

Computational models for the related molecule 2-butanol (B46777) show at least four stable conformations, with the global minimum corresponding to a staggered arrangement with an anti-periplanar carbon backbone. frontiersin.org The introduction of the amino group in (2R)-1-amino-2-butanol adds further complexity and the potential for intramolecular hydrogen bonding, which significantly influences the conformational population.

| Computed Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | chemscene.com |

| Molecular Weight | 89.14 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | chemscene.com |

| LogP | -0.284 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

This is an interactive table. Click on the headers to sort.

The hydroxyl and amino groups in (2R)-1-amino-2-butanol are both capable of acting as hydrogen bond donors and acceptors, leading to significant intermolecular and intramolecular interactions that define its structure and reactivity. mdpi.com

Intramolecular Hydrogen Bonding: In the gas phase or in non-polar solvents, (2R)-1-amino-2-butanol is predicted to be stabilized by an intramolecular hydrogen bond between the hydroxyl group (donor) and the amino group (acceptor) (OH···N). nih.govacs.orgmdpi.com This interaction favors a gauche conformation and is a key feature in the isolated molecule. The strength of this bond is influenced by substituent effects; electron-withdrawing groups near the oxygen donor can increase the acidity of the proton and strengthen the bond. acs.org

Intermolecular Hydrogen Bonding: In polar, hydrogen-bond-accepting solvents like DMSO, or in the solid state, the intramolecular hydrogen bond can be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent or other molecules. mdpi.comnih.gov Experimental and computational studies on similar amino alcohols show that solvent molecules can form hydrogen bonds with both the -OH and -NH2 groups, leading to significant changes in the observed spectroscopic signatures. nih.gov In the crystalline state, amino alcohols often form extensive networks of hydrogen bonds. For instance, crystal structures of 2-amino-1-butanol salts show distinct intermolecular synthons, such as those between the protonated amine and a carboxylate anion (NH₃⁺∙∙∙⁻OOC) and the hydroxyl group and the anion (OH∙∙∙⁻OOC). mdpi.com These interactions are fundamental to molecular recognition and the formation of ordered solid-state structures.

Quantum chemical modeling is a powerful method for predicting and rationalizing the stereoselectivity of reactions catalyzed by chiral molecules like (2R)-1-amino-2-butanol. The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the different stereoisomeric products.

A computational approach to predicting stereoselectivity typically involves the following steps:

Conformational analysis of the catalyst and substrates. frontiersin.org

Locating the transition states for the formation of each possible stereoisomer (e.g., the R and S products) on the potential energy surface.

Calculating the energies of these competing transition states, including Gibbs free energy corrections.

The enantiomeric excess (ee) of the reaction can be predicted from the calculated energy difference (ΔΔG‡) between the two lowest-energy transition states (TS1 for the major product, TS2 for the minor product) using the Eyring equation.

A clear example of this is seen in the theoretical study of the desymmetrization of a meso-anhydride catalyzed by a generic β-amino alcohol. scispace.com The catalyst assists the attack of a nucleophile (methanol) on one of the two enantiotopic carbonyls. The reaction proceeds through a diastereomeric transition state where the catalyst, substrate, and nucleophile are all interacting. The chiral catalyst, (2R)-1-amino-2-butanol, creates a specific three-dimensional pocket. Non-covalent interactions, such as the hydrogen bond between the catalyst's -OH group and the substrate's developing oxyanion, and steric repulsion between the catalyst's ethyl group and the substrate, will stabilize the transition state for attack at one carbonyl (e.g., the pro-S carbonyl) more than the other (pro-R). scispace.com This difference in stabilization leads to a lower activation energy for one pathway, resulting in the preferential formation of one enantiomer. By calculating these transition state energies, the model can accurately predict which enantiomer will be the major product and estimate the expected enantiomeric excess. scispace.com

Advanced Characterization Techniques for 2r 1 Amino 2 Butanol

Spectroscopic Methods for Stereochemical and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of chiral compounds by probing the interaction of molecules with electromagnetic radiation.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govwikipedia.org It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.ushindsinstruments.com Unlike its achiral counterpart, infrared (IR) spectroscopy, which provides the same spectrum for both enantiomers, VCD spectra are mirror images for a pair of enantiomers—equal in magnitude but opposite in sign. researchgate.netnih.gov This unique property makes VCD an ideal method for the non-destructive determination of absolute stereochemistry without the need for crystallization, which is often a prerequisite for X-ray crystallography. biotools.usspectroscopyeurope.com

The process of determining the absolute configuration of (2R)-1-amino-2-butanol using VCD involves a comparative analysis of experimental and theoretical data. spectroscopyeurope.com

Experimental Measurement: The VCD spectrum of the synthesized 1-amino-2-butanol (B1205648) enantiomer is recorded. This typically requires a specialized VCD spectrometer and a sample concentration of around 5-15 mg dissolved in a suitable solvent, such as deuterated chloroform (B151607) (CDCl3). biotools.usspectroscopyeurope.com

Computational Modeling: The VCD spectrum for a chosen configuration (e.g., the R-configuration) is calculated using ab initio quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.govwikipedia.org These calculations predict the vibrational frequencies and the corresponding VCD intensities for the molecule's stable conformations.

Spectral Comparison: The experimentally measured VCD spectrum is then compared with the computationally predicted spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer). A match between the experimental spectrum and the calculated spectrum for the R-configuration confirms that the synthesized molecule is indeed (2R)-1-amino-2-butanol.

While a specific VCD spectrum for (2R)-1-amino-2-butanol is not widely published, studies on analogous chiral amino alcohols, such as 1-amino-2-propanol, demonstrate the utility of this technique. nih.gov For such molecules, VCD bands associated with OH bending, CH bending, and C-O stretching modes are particularly sensitive to the stereochemistry and provide clear signatures for configuration assignment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds and assessing their purity. Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of (2R)-1-amino-2-butanol.

Structural Elucidation: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (2R)-1-amino-2-butanol (CH₃CH₂CH(OH)CH₂NH₂), the expected signals would correspond to the five distinct proton environments: the methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), hydroxymethyl (CH₂OH), and amino (NH₂) groups.

Chemical Shift (δ): The position of an NMR signal indicates the electronic environment of the protons. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) would be shifted downfield (higher ppm value) due to the electron-withdrawing effect of the oxygen atom.

Integration: The area under each signal is proportional to the number of protons it represents. The expected integration ratio for (2R)-1-amino-2-butanol would be 3:2:1:2:2, corresponding to the CH₃, CH₂, CH, CH₂, and NH₂ protons, respectively.

Splitting Pattern (Multiplicity): Spin-spin coupling between adjacent non-equivalent protons splits the signals into multiplets. According to the n+1 rule, the CH₃ signal would be a triplet, the adjacent CH₂ a multiplet, and the CH methine proton a multiplet, providing clear evidence of the connectivity of the atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule, confirming the presence of the four different carbon environments in the butanol backbone.

Purity Analysis: NMR spectroscopy is also highly effective for determining chemical purity. The presence of signals that cannot be attributed to (2R)-1-amino-2-butanol or the NMR solvent indicates the presence of impurities. Furthermore, quantitative NMR (qNMR) can be employed to accurately determine the purity of a sample by integrating the signals of the analyte against a certified internal standard of known concentration. vcu.edu

Table 1: Predicted ¹H NMR Data for (2R)-1-amino-2-butanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.9 | Triplet (t) | 3H | CH₃ |

| ~1.4 | Multiplet (m) | 2H | CH₂CH₃ |

| ~2.6-2.8 | Multiplet (m) | 2H | CH₂NH₂ |

| ~3.5 | Multiplet (m) | 1H | CH(OH) |

| Variable | Broad Singlet | 3H | OH, NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The OH and NH₂ proton signals are often broad and their chemical shifts are highly dependent on solvent, temperature, and concentration.

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

While NMR and VCD can confirm structure and absolute configuration, chromatographic methods are the gold standard for determining enantiomeric purity (or enantiomeric excess, ee). Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers, enabling their quantification. yakhak.org

The separation of the enantiomers of 1-amino-2-butanol is achieved by using a chiral stationary phase (CSP). sigmaaldrich.comsigmaaldrich.com These phases are themselves chiral and interact differently with the R and S enantiomers, leading to different retention times.

Methodology: A solution of the 1-amino-2-butanol sample is injected into the HPLC system. As the sample is carried through the column by the mobile phase, the two enantiomers interact with the CSP. One enantiomer will have a stronger interaction and will therefore be retained on the column longer than the other. This results in the two enantiomers eluting from the column at different times, producing two separate peaks in the chromatogram. The area of each peak is proportional to the concentration of that enantiomer in the sample. The enantiomeric excess can be calculated using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

For chiral amines and amino alcohols, which may exhibit weak UV absorbance and poor chromatographic peak shape, derivatization is often employed. researchgate.net Reacting the amino group with a derivatizing agent that contains a strong chromophore (a light-absorbing group) enhances UV detection and can improve the interaction with the CSP, leading to better separation. yakhak.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are commonly effective for separating such derivatives. yakhak.orgresearchgate.net

Table 2: Example Chiral HPLC Method Parameters for Amino Alcohol Derivatives

| Parameter | Condition |

|---|---|

| Column (CSP) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / 2-Propanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (after derivatization) |

| Column Temp. | Ambient |

Note: This table represents typical starting conditions. The mobile phase composition and choice of CSP would be optimized to achieve baseline separation for the specific analyte.

Future Perspectives and Emerging Research Areas

Current Challenges in (2R)-1-amino-2-butanol Research

Despite its utility, research and application of (2R)-1-amino-2-butanol face several key challenges that are the focus of ongoing investigation. These challenges primarily revolve around its synthesis, purification, and the prevention of racemization.

Enantioselective Synthesis: The synthesis of chiral β-amino alcohols like (2R)-1-amino-2-butanol presents a significant hurdle. westlake.edu.cn Achieving high enantioselectivity and regioselectivity remains a formidable challenge in synthetic chemistry. nih.govnih.gov Traditional methods often require multi-step processes or the use of stoichiometric chiral auxiliaries, which can be inefficient and costly. westlake.edu.cn Developing catalytic asymmetric methods that start from simple, abundant precursors is a major goal. nih.gov Key difficulties include controlling stereochemistry at adjacent chiral centers and avoiding side reactions like the formation of 1,2-diols and 1,2-diamines. westlake.edu.cn

Racemization: Maintaining the enantiomeric purity of (2R)-1-amino-2-butanol is critical for its applications, particularly in pharmaceuticals. However, racemization can occur under certain conditions, such as during catalytic hydrogenation processes designed to recycle the unwanted enantiomer from a resolution process. researchgate.netresearchgate.net For instance, racemization over Raney cobalt or Co-Rh/γ-Al2O3 catalysts is often performed at elevated temperatures and pressures, which can lead to degradation and yield loss. researchgate.netresearchgate.net Finding milder and more selective racemization methods is an active area of research to improve the economic feasibility of its large-scale use.

| Challenge | Description | Potential Research Direction |

|---|---|---|

| Enantioselective Synthesis | Difficulty in achieving high stereo- and regioselectivity; reliance on complex, multi-step methods. westlake.edu.cnnih.govnih.gov | Development of novel multi-catalytic systems (e.g., photocatalysis combined with metal catalysis) for direct C-H amination of alcohols. nih.gov |

| Racemization Control | Loss of optical purity under harsh reaction conditions during recycling of the undesired enantiomer. researchgate.netresearchgate.net | Investigation of milder catalysts and reaction conditions; exploring enzymatic or biocatalytic racemization methods. |

| Process Efficiency | Bottlenecks in batch production, including safety, reagent use, and reaction control. icsr.in | Transitioning from batch to continuous flow reactors for improved heat/mass transfer, safety, and scalability. icsr.in |

Potential for Novel Applications in Catalysis and Materials Science

The unique structure of (2R)-1-amino-2-butanol, featuring both an amine and a hydroxyl group on a chiral scaffold, makes it a valuable precursor for a wide range of applications in asymmetric catalysis and the development of new materials.

Asymmetric Catalysis: As a 1,2-amino alcohol, it serves as an excellent foundation for the synthesis of chiral ligands. nih.gov These ligands are crucial for creating catalysts used in asymmetric reactions, such as the enantioselective addition of organozinc reagents to aldehydes. nih.gov Future research will likely focus on designing and synthesizing novel derivatives of (2R)-1-amino-2-butanol to act as more efficient and selective catalysts for a broader array of chemical transformations. Its ability to form stable complexes with metal ions is a key property being explored for these catalytic applications. smolecule.com

Materials Science: The compound is already used as a raw material for preparing emulsifiers, surfactants, and resins. chemicalbook.com Emerging research may explore its incorporation into more advanced materials. For example, its bifunctional nature makes it a candidate for creating chiral polymers or for modifying surfaces to create chiral stationary phases for chromatography. Its ability to chelate metals could also be exploited in the development of functional metal-organic frameworks (MOFs) with chiral pores for enantioselective separations or catalysis.

| Field | Potential Application | Underlying Property of (2R)-1-amino-2-butanol |

|---|---|---|

| Asymmetric Catalysis | Precursor for chiral ligands in enantioselective synthesis. nih.gov | Chiral backbone with vicinal amine and alcohol functional groups. |

| Polymer Chemistry | Monomer for the synthesis of chiral polymers and polyamides. | Bifunctional reactivity (amine and hydroxyl groups). |

| Separation Science | Component of chiral stationary phases for HPLC and GC. | Ability to form stereoselective interactions. |

| Advanced Materials | Building block for chiral Metal-Organic Frameworks (MOFs). | Chelating ability and rigid chiral structure. |

Interdisciplinary Research Opportunities involving (2R)-1-amino-2-butanol

The versatility of (2R)-1-amino-2-butanol opens up numerous avenues for collaborative research across different scientific disciplines, from biocatalysis to medicinal chemistry.

Biocatalysis and Green Chemistry: There is a growing demand for more sustainable manufacturing processes in the chemical industry. nih.gov Biocatalysis, using enzymes to perform chemical transformations, offers a green alternative to traditional synthetic methods. nih.gov Interdisciplinary research could focus on discovering or engineering enzymes, such as amine dehydrogenases, for the highly efficient and enantioselective synthesis of (2R)-1-amino-2-butanol and other chiral amino alcohols. researchgate.net This approach could lead to manufacturing routes with lower environmental impact and higher atom economy.

Medicinal Chemistry and Drug Discovery: (2R)-1-amino-2-butanol and its stereoisomer are key intermediates in the synthesis of various pharmaceutical compounds. researchgate.net For example, derivatives of aminobutanol have shown potent antimycobacterial activity, with the stereochemistry being critical for biological function. smolecule.com Future collaborations between synthetic chemists and pharmacologists could explore the synthesis of novel libraries of (2R)-1-amino-2-butanol derivatives. These libraries could then be screened for activity against a range of biological targets, potentially leading to the discovery of new therapeutic agents.

Chemical Engineering and Process Development: As mentioned, transitioning from batch to continuous flow manufacturing for chiral intermediates like (2R)-1-amino-2-butanol is a key challenge. icsr.in This requires close collaboration between organic chemists and chemical engineers. Research in this area would involve designing and optimizing flow reactors, developing online monitoring techniques for reaction progress, and creating integrated systems for synthesis, purification, and catalyst recycling. This interdisciplinary approach is essential for making the production of this valuable chiral building block more efficient, safe, and scalable.

Q & A

Q. How can the enantiomeric purity of (2R)-1-amino-2-butanol be determined in synthetic samples?

Methodological Answer: Enantiomeric purity is best assessed using chiral high-performance liquid chromatography (HPLC) with columns such as Chiralpak AD-H or OD-H. A polar organic mobile phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) enhances resolution. Baseline separation of enantiomers can be achieved by optimizing flow rates and column temperatures. For validation, compare retention times with authentic standards and quantify using UV detection at 210–220 nm .

Q. What spectroscopic techniques are recommended for confirming the structural identity of (2R)-1-amino-2-butanol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm stereochemistry. Key signals include the chiral center protons (δ ~3.4–3.6 ppm) and hydroxyl/amine protons (broad signals at δ ~1.5–2.5 ppm).

- Infrared (IR) Spectroscopy: Identify characteristic O-H (3200–3600 cm) and N-H (3300–3500 cm) stretches.

- Mass Spectrometry (MS): Use electron ionization (EI) to observe the molecular ion peak at m/z 89.1 (CHNO) .

Q. What safety protocols are critical when handling (2R)-1-amino-2-butanol in laboratory settings?

Methodological Answer:

- Work in a fume hood with nitrile gloves and safety goggles.

- Store in airtight containers under inert gas (N/Ar) to prevent oxidation.

- Neutralize spills with 5% acetic acid solution.

- Monitor for amine-related irritant effects using workplace exposure limits (WELs) for volatile amines .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., melting point, solubility) of (2R)-1-amino-2-butanol be predicted for experimental optimization?

Methodological Answer: Use group contribution methods (e.g., UNIFAC) or equations of state (e.g., NRTL) to estimate solubility in polar solvents like water or ethanol. Experimental validation via differential scanning calorimetry (DSC) for melting points (reported range: 32–34°C) and gravimetric analysis for solubility is critical. Reference datasets from thermodynamic frameworks (e.g., NIST) ensure accuracy .

Q. What strategies optimize the use of (2R)-1-amino-2-butanol as a chiral auxiliary in asymmetric catalysis?

Methodological Answer:

- Coordination Chemistry: Leverage its amine and hydroxyl groups to form chelated metal complexes (e.g., with Ru or Rh) for enantioselective hydrogenation.

- Protecting Groups: Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers to direct reactivity.

- Kinetic Resolution: Exploit differences in reaction rates between enantiomers during nucleophilic substitutions or acylations .

Q. How do non-covalent interactions involving (2R)-1-amino-2-butanol influence its binding to biomolecular targets?

Methodological Answer: Perform density functional theory (DFT) calculations combined with Atoms-in-Molecules (AIM) analysis to map π-stacking, hydrogen bonding, and van der Waals interactions. For example, study stacking with DNA bases (e.g., adenine) using B3LYP/6-311++G(d,p) basis sets. Validate with spectroscopic data (e.g., fluorescence quenching) .

Q. What chromatographic methods resolve challenges in separating (2R)-1-amino-2-butanol from structurally similar byproducts?

Methodological Answer:

- Ion-Exchange Chromatography: Use a strong cation-exchange column (e.g., SCX-3) with a gradient elution (pH 2.5–5.0) to separate amine-containing analogs.

- Hydrophilic Interaction Liquid Chromatography (HILIC): Employ a silica-based column with acetonitrile/ammonium formate buffer (pH 3.0) for polar metabolites.

- 2D-LC: Couple reversed-phase and chiral columns for complex mixtures .

Key Research Considerations

- Stereochemical Integrity: Monitor racemization risks under acidic/basic conditions using polarimetry.

- Synthetic Byproducts: Characterize using LC-MS/MS to identify dimerization or oxidation products.

- Computational Modeling: Combine molecular dynamics (MD) and quantum mechanics (QM) for interaction studies.

Note: Avoid commercial suppliers and prioritize peer-reviewed methodologies. For replication, cross-validate findings with NIST data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.